tert-Butyl 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}propanoate
Description
tert-Butyl 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}propanoate is a synthetic organic compound characterized by a tert-butyl ester group, a propanoate backbone, and a 3,4-dimethoxyphenethylamine substituent. The 3,4-dimethoxyphenyl moiety contributes to its electronic and steric properties, while the tert-butyl ester enhances stability and modulates lipophilicity. This compound is likely an intermediate in pharmaceutical synthesis, given structural similarities to bioactive molecules like verapamil derivatives .
Properties
IUPAC Name |
tert-butyl 3-[2-(3,4-dimethoxyphenyl)ethylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4/c1-17(2,3)22-16(19)9-11-18-10-8-13-6-7-14(20-4)15(12-13)21-5/h6-7,12,18H,8-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZRGZUYMOBUOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNCCC1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Etherification of 3,4-Dihydroxybenzyl Chloride
The synthesis of 3,4-dimethoxyphenethylamine begins with the etherification of 3,4-dihydroxybenzyl chloride using dimethyl sulfate. This step introduces methoxy groups at the 3- and 4-positions of the benzene ring. Reaction conditions include a temperature range of 30–60°C (optimal: 45±5°C) and a 10–12-hour feed time for dimethyl sulfate to ensure complete substitution. The resulting 3,4-dimethoxybenzyl chloride is extracted using solvents such as chloroform or toluene.
Cyanogenation and Hydrogenation
The 3,4-dimethoxybenzyl chloride undergoes cyanogenation with potassium cyanide (KCN) or sodium cyanide (NaCN) at 60–85°C (optimal: 80±2°C) to yield 3,4-dimethoxybenzyl cyanide. Subsequent catalytic hydrogenation using Raney nickel or palladium carbon at 120–160°C and 1.0–4.0 MPa hydrogen pressure converts the nitrile group to a primary amine. Ammonia is introduced during hydrogenation to facilitate the formation of 3,4-dimethoxyphenethylamine, with yields exceeding 86%.
Table 1: Reaction Conditions for 3,4-Dimethoxyphenethylamine Synthesis
| Step | Temperature Range | Catalyst | Pressure (MPa) | Yield (%) |
|---|---|---|---|---|
| Etherification | 30–60°C | None | Ambient | 90–95 |
| Cyanogenation | 60–85°C | KCN/NaCN | Ambient | 85–90 |
| Hydrogenation | 120–160°C | Raney Ni/Pd/C | 1.0–4.0 | 86–90 |
Preparation of tert-Butyl 3-Aminopropanoate Derivatives
tert-Butyl Ester Protection
The propanoate backbone is introduced via tert-butyl ester protection to enhance stability during subsequent reactions. tert-Butyl acrylate or tert-butyl 3-bromopropanoate serves as a starting material. For example, tert-butyl 3-bromopropanoate is synthesized by reacting 3-bromopropanoic acid with tert-butanol under acidic conditions (e.g., H₂SO₄) at reflux. Alternatively, tert-butyl 3-aminopropanoate is prepared via reductive amination of tert-butyl acetoacetate followed by hydrolysis.
Functionalization at the β-Position
Introducing the amino group at the β-position of the propanoate ester requires careful optimization. One approach involves the Michael addition of 3,4-dimethoxyphenethylamine to tert-butyl acrylate under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF). This yields tert-butyl 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}propanoate with minimal side reactions.
Coupling Strategies for Final Product Assembly
Reductive Amination
Reductive amination between 3,4-dimethoxyphenethylamine and tert-butyl 3-oxopropanoate offers a direct route. Sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C facilitates imine formation and subsequent reduction, achieving yields of 70–75%. Catalytic hydrogenation (H₂, Pd/C) at 50°C and 3.0 MPa pressure improves yields to 80–85%.
Alkylation of Amines
Alkylation of 3,4-dimethoxyphenethylamine with tert-butyl 3-bromopropanoate in the presence of a base (e.g., triethylamine) in tetrahydrofuran (THF) proceeds at 60°C for 12 hours. This method avoids racemization and achieves 65–70% yield, though purification via column chromatography is required to remove excess bromide.
Table 2: Comparison of Coupling Methods
| Method | Conditions | Catalyst/Reagent | Yield (%) |
|---|---|---|---|
| Reductive Amination | MeOH, NaBH₃CN, 25°C | NaBH₃CN | 70–75 |
| Catalytic Hydrogenation | H₂, Pd/C, 50°C, 3.0 MPa | Pd/C | 80–85 |
| Alkylation | THF, Et₃N, 60°C | None | 65–70 |
Optimization and Yield Considerations
Solvent and Temperature Effects
Polar aprotic solvents (DMF, THF) enhance reaction rates in alkylation and reductive amination by stabilizing intermediates. Elevated temperatures (50–60°C) improve kinetics but risk tert-butyl ester degradation, necessitating rigorous temperature control.
Catalytic Systems
Raney nickel and palladium carbon are preferred for hydrogenation due to their high activity and selectivity. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) in dehydration reactions minimize side products, as demonstrated in analogous syntheses.
Analytical Data and Characterization
Spectroscopic Confirmation
The target compound is characterized by ¹H-NMR (δ 1.42 ppm: tert-butyl singlet; δ 3.72–3.85 ppm: methoxy groups; δ 2.60–3.10 ppm: propanoate and ethylamine protons) and ESI-MS ([M+H]⁺ = 352.2 m/z). Purity exceeding 95% is confirmed via HPLC using a C18 column and acetonitrile/water gradient .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}propanoate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as halides or alkoxides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.
Industry:
- Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}propanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
USP Verapamil Related Compound B (C26H36N2O4·HCl) :
Contains a 3,4-dimethoxyphenethyl group but features a nitrile group and an isopropyl substituent. The additional methoxy groups and charged ammonium (due to HCl) enhance water solubility compared to the neutral tert-butyl ester in the target compound .- tert-Butyl 3-amino-2-[4-(trifluoromethyl)benzyl]propanoate (C15H20F3NO2): Replaces the 3,4-dimethoxyphenyl group with a 4-(trifluoromethyl)benzyl group.
Backbone and Functional Group Modifications
- tert-Butyl 3-(3-trifluoromethylphenyl)-2-(diphenylmethyleneamino)propanoate: Features a diphenylmethyleneamino group instead of the ethylamino linker.
- (S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate: Substitutes the 3,4-dimethoxyphenyl group with a 4-hydroxyphenyl group. The hydroxyl group increases polarity (aqueous solubility ~5 mg/mL estimated) and acidity (pKa ~10), contrasting with the non-ionizable methoxy groups in the target compound .
Chain Length and Flexibility
- tert-Butyl N-{2-[2-(methylamino)ethoxy]ethyl}carbamate: Incorporates a longer ethoxyethyl chain with a methylamino terminus.
Structural and Functional Data Table
| Compound Name | Molecular Formula | Key Substituents | LogP (Estimated) | Notable Properties |
|---|---|---|---|---|
| tert-Butyl 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}propanoate | C₁₈H₂₇NO₄ | 3,4-Dimethoxyphenethyl, tert-butyl | ~2.8 | Moderate lipophilicity, hydrogen-bond donor |
| USP Verapamil Related Compound B | C₂₆H₃₆N₂O₄·HCl | 3,4-Dimethoxyphenyl, nitrile | ~1.5 | High solubility, charged |
| tert-Butyl 3-amino-2-[4-(trifluoromethyl)benzyl]propanoate | C₁₅H₂₀F₃NO₂ | 4-Trifluoromethylbenzyl | ~3.5 | Enhanced metabolic stability |
| (S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate | C₁₆H₂₃NO₅ | 4-Hydroxyphenyl, Boc-protected amine | ~1.8 | Polar, acidic |
Key Research Findings
- Electronic Effects : The 3,4-dimethoxyphenyl group in the target compound donates electrons via methoxy substituents, enhancing resonance stabilization compared to electron-withdrawing groups (e.g., trifluoromethyl) .
- Synthetic Utility : The tert-butyl ester group in the target compound and analogs (e.g., ) is a common protecting group, facilitating stepwise synthesis of peptides or small molecules .
Biological Activity
tert-Butyl 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}propanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula: C₁₈H₂₅N₃O₃
- IUPAC Name: this compound
This structure includes a tert-butyl group and a propanoate moiety, which are essential for its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Amino Propanoate: The initial step involves the reaction of tert-butyl acrylate with an amine derivative.
- Alkylation: The resulting compound is then alkylated with 2-(3,4-dimethoxyphenyl)ethyl bromide to introduce the phenyl group.
- Purification: The product is purified through recrystallization or chromatography.
These steps utilize standard organic synthesis techniques and reagents such as bases and solvents to facilitate reactions.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Receptor Binding: This compound has been shown to bind to certain receptors in the central nervous system, potentially influencing neurotransmitter pathways.
- Enzyme Inhibition: Preliminary studies suggest that it may inhibit enzymes involved in metabolic pathways related to cancer cell proliferation.
In Vitro Studies
Recent studies have evaluated the efficacy of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MCF-7 (Breast) | 15 | Moderate inhibition of cell growth |
| SK-BR-3 (Breast) | 12 | Effective against HER2-positive cells |
| MDA-MB-231 (Breast) | 18 | Less potent compared to standard treatments |
| MCF-10A (Non-malignant) | >50 | Minimal effect on non-cancerous cells |
These data indicate that while the compound shows promise as an anticancer agent, its selectivity and potency require further investigation.
Case Studies
-
Breast Cancer Treatment:
A study investigated the effects of this compound on breast cancer cell lines. Results indicated significant inhibition of cell proliferation in MCF-7 and SK-BR-3 cells, suggesting potential as a therapeutic agent for specific breast cancer subtypes . -
Mechanistic Insights:
Another research effort focused on elucidating the mechanism by which this compound exerts its effects. It was found to induce apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins . This pathway highlights its potential role in cancer therapy.
Future Directions
Further research is necessary to fully understand the pharmacokinetics and dynamics of this compound. Future studies should focus on:
- In Vivo Studies: Evaluating the compound's efficacy in animal models.
- Clinical Trials: Assessing safety and effectiveness in human subjects.
- Structural Modifications: Optimizing the chemical structure to enhance potency and selectivity.
Q & A
Q. What are the critical steps and analytical methods for synthesizing tert-Butyl 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}propanoate?
The synthesis typically involves multi-step reactions, including tert-butylation, amine coupling, and purification. Key steps include:
- Amine Alkylation : Reacting 2-(3,4-dimethoxyphenyl)ethylamine with tert-butyl propanoate derivatives under reflux conditions, using solvents like CHCl or DMF .
- Catalyst Optimization : Bis(trifluoromethanesulfonyl)imide (TfNH) can enhance tert-butylation efficiency at 0°C, achieving yields >70% .
- Purification : Flash chromatography (hexane/EtOAc gradients) and characterization via H/C NMR to confirm regiochemistry and purity .
Q. How can researchers validate the structural integrity of this compound?
Use a combination of:
- NMR Spectroscopy : Analyze proton environments (e.g., tert-butyl singlet at ~1.4 ppm, methoxy groups at ~3.8 ppm) .
- HPLC with Chiral Columns : For enantiomeric purity (e.g., Daicel Chiralcel IF column with n-hexane/i-PrOH eluent) .
- Mass Spectrometry (ESI+) : Confirm molecular weight (e.g., [M+Na]+ adducts) .
Advanced Research Questions
Q. How can conflicting data on reaction yields or stereoselectivity be resolved?
Discrepancies often arise from catalyst choice or solvent polarity. For example:
- Catalyst Screening : Compare TfNH (76% yield ) vs. AlCl (lower yields due to side reactions) .
- Solvent Effects : Polar aprotic solvents (DMF) may improve amine coupling but require strict anhydrous conditions .
- Replicate with Controls : Use standardized protocols (e.g., 0°C for tert-butylation ) to isolate variables .
Q. What strategies optimize stereochemical outcomes in derivatives of this compound?
- Asymmetric Catalysis : Employ chiral ligands (e.g., (R)-BINOL) during propanoate ester formation to achieve >90% enantiomeric excess (ee) .
- Dynamic Kinetic Resolution : Use enzymes (lipases) or transition-metal catalysts to resolve racemic mixtures .
- Crystallography : Single-crystal X-ray diffraction to validate absolute configuration .
Q. How can researchers investigate the biological activity of this compound?
- Target Identification : Perform molecular docking with enzymes (e.g., kinases) using the 3,4-dimethoxyphenyl moiety as a pharmacophore .
- In Vitro Assays : Test inhibition of pathways like NF-κB or MAPK using cell lines (IC determination) .
- Metabolic Stability : Assess tert-butyl group resistance to hepatic CYP450 enzymes via LC-MS/MS .
Methodological Challenges & Solutions
Q. How to address low yields in the final coupling step?
- Side Reaction Mitigation : Add scavengers (molecular sieves) to trap water during amine coupling .
- Temperature Control : Maintain 0–5°C to suppress imine byproducts .
- Alternative Reagents : Replace DCC with EDC·HCl for milder activation .
Q. What are best practices for resolving overlapping peaks in NMR analysis?
- 2D NMR Techniques : Use HSQC to correlate H and C signals, especially for crowded aromatic regions .
- Deuterated Solvents : Analyze in DMSO-d to sharpen methoxy and tert-butyl signals .
- Dynamic NMR : Variable-temperature studies to separate rotamers .
Data Contradiction Analysis
Q. Why do different studies report varying biological activities for similar tert-butyl propanoates?
- Structural Nuances : Minor substituent changes (e.g., 3,4-dimethoxy vs. 4-tert-butyl groups) alter target affinity .
- Assay Conditions : Differences in cell lines (HEK293 vs. HeLa) or endpoint measurements (luminescence vs. fluorescence) .
- Solution Stability : Hydrolysis of the tert-butyl ester in buffer (pH 7.4) may reduce activity over time .
Tables for Key Data
| Synthesis Optimization | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| TfNH-catalyzed tert-butylation | 0°C, 16 hr, CHCl | 76 | 97 | |
| AlCl-mediated coupling | Reflux, DMF, 24 hr | 52 | 85 |
| Biological Activity | Assay Type | IC (µM) | Target | Reference |
|---|---|---|---|---|
| NF-κB inhibition | HEK293 luciferase reporter | 12.3 | IKKβ | |
| CYP3A4 metabolism | Human liver microsomes | >50 (stable) | CYP450 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
